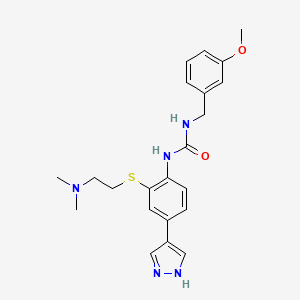
Rock-IN-D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rock-IN-D1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the actin cytoskeleton, cell motility, proliferation, and apoptosis, making this compound a valuable tool in understanding these biological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-D1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and chromatography. The final product is then subjected to quality control tests to confirm its chemical structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Rock-IN-D1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Rock-IN-D1 is widely used in scientific research due to its ability to inhibit ROCK activity. Some of its applications include:
Chemistry: Used to study the role of ROCK in chemical reactions and molecular interactions.
Biology: Helps in understanding cellular processes such as migration, adhesion, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Rock-IN-D1 exerts its effects by inhibiting the activity of ROCK. This inhibition occurs through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The inhibition of ROCK leads to changes in the actin cytoskeleton, affecting cell shape, motility, and other cellular functions. The molecular targets and pathways involved include the RhoA/ROCK signaling pathway, which plays a crucial role in various physiological and pathological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Rock-IN-D1 include:
Fasudil: Another ROCK inhibitor used in the treatment of cerebral vasospasm and other cardiovascular conditions.
Y-27632: A well-known ROCK inhibitor used in various research studies.
H-1152: A potent ROCK inhibitor with higher specificity compared to other inhibitors.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting ROCK. This makes it a valuable tool for studying ROCK-related pathways and developing potential therapeutic agents. Its unique chemical structure and binding affinity distinguish it from other ROCK inhibitors .
Eigenschaften
Molekularformel |
C22H27N5O2S |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-[2-[2-(dimethylamino)ethylsulfanyl]-4-(1H-pyrazol-4-yl)phenyl]-3-[(3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H27N5O2S/c1-27(2)9-10-30-21-12-17(18-14-24-25-15-18)7-8-20(21)26-22(28)23-13-16-5-4-6-19(11-16)29-3/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,25)(H2,23,26,28) |
InChI-Schlüssel |
IGTJZYRLVIENQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


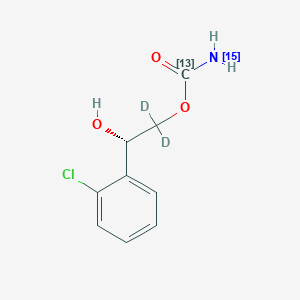
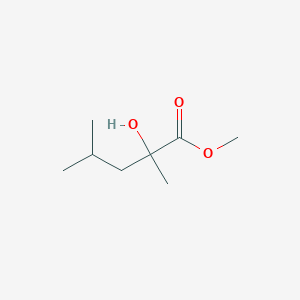
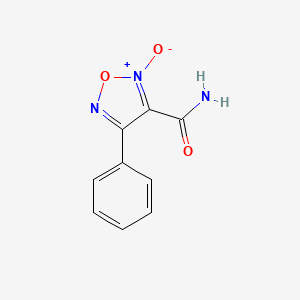
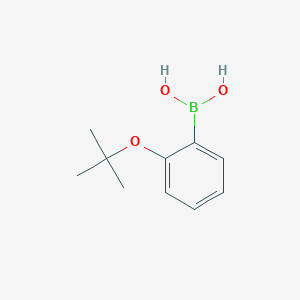
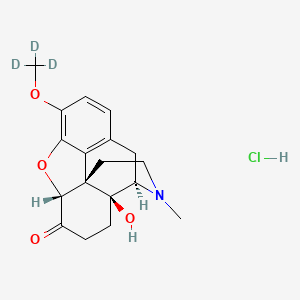
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
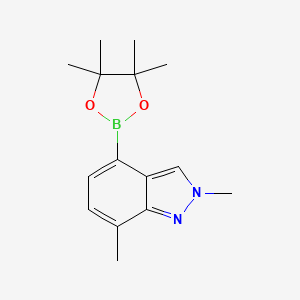

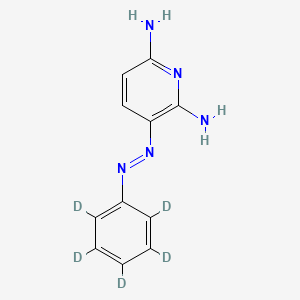
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
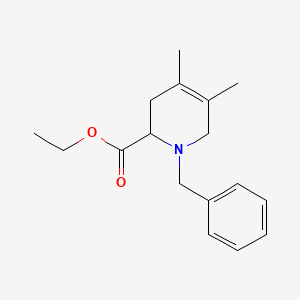
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
